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Compound of Interest

Compound Name: Caspase-1 Inhibitor II

Cat. No.: B13389410

Get Quote

Welcome to the Application Scientist Portal for Ac-YVAD-CMK (Caspase-1 Inhibitor II). This

technical guide provides drug development professionals and researchers with a mechanistic

understanding of Ac-YVAD-CMK stability, empowering you to design robust, self-validating

inflammasome assays.

Mechanistic Causality & Chemical Kinetics
Ac-YVAD-CMK (N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a highly selective, cell-

permeable, and irreversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE)[1].

To master the handling of this compound, one must understand the causality of its mechanism.

The specificity of the molecule is driven by the tetrapeptide sequence (YVAD), which mimics

the native cleavage site of pro-IL-1β. However, its irreversible inhibitory action relies entirely on

the chloromethylketone (CMK) warhead. Upon entering the Caspase-1 active site, the

nucleophilic thiol group of the catalytic cysteine (Cys285) attacks the electrophilic CMK group,

resulting in covalent alkylation and permanent enzyme inactivation[2].

Because the CMK group is a highly reactive electrophile, it is inherently susceptible to

nucleophilic attack by off-target molecules—primarily water (hydrolysis) and thiols present in
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serum proteins[2]. This fundamental chemical vulnerability dictates all downstream handling,

storage, and in vitro application protocols.
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Fig 1: Mechanism of irreversible Caspase-1 inhibition by Ac-YVAD-CMK via active site

alkylation.
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Quantitative Data Summary
Understanding the physical limits of Ac-YVAD-CMK is critical for assay reproducibility. The table

below synthesizes the solubility and stability thresholds across different environments.

Solvent /
Environment

Max Solubility
Optimal
Storage Temp

Validated Shelf
Life

Primary
Degradation
Mechanism

Anhydrous

DMSO
90 - 100 mg/mL -80°C 6 Months

Moisture-induced

hydrolysis[1]

Anhydrous

DMSO
90 - 100 mg/mL -20°C 1 Month

Moisture-induced

hydrolysis[1]

Aqueous Buffer

(PBS)
~0.25 mg/mL 4°C / On Ice < 24 Hours

Rapid

nucleophilic

displacement[3]

Culture Media

(pH 7.4)

≤ 0.1% DMSO

final
37°C 1 - 4 Hours

Alkylation of

serum proteins /

Hydrolysis[2]

Frequently Asked Questions (FAQs)
Q: Why did my Ac-YVAD-CMK stock solution lose activity after a month at -20°C? A: The most

common cause of premature degradation is moisture contamination. Hygroscopic DMSO

absorbs atmospheric water every time the vial is opened. Water rapidly hydrolyzes the reactive

CMK warhead[1]. To prevent this, always use anhydrous, newly opened DMSO and aliquot the

stock immediately to avoid repeated freeze-thaw cycles.

Q: How long is Ac-YVAD-CMK stable in cell culture media? A: The half-life of CMK-based

inhibitors in aqueous media at physiological pH (7.2 - 7.4) is extremely short, often degrading

within a few hours[2]. Cayman Chemical strongly advises against storing aqueous solutions for

more than one day[3]. For in vitro assays, limit pre-incubation times to 15-30 minutes before

introducing your inflammasome trigger (e.g., ATP, Nigericin)[4].
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Q: Can I prepare my primary stock solution in PBS or water? A: No. While organic solvent-free

aqueous solutions can be prepared directly at low concentrations (~0.25 mg/mL), they degrade

rapidly[3]. Always prepare primary master stocks in anhydrous DMSO or DMF, and only dilute

into aqueous buffers immediately prior to the experiment[3].

Troubleshooting Guide
Issue 1: Precipitation upon addition to culture media.

Causality: Ac-YVAD-CMK is highly hydrophobic. Exceeding the aqueous solubility limit

(~0.25 mg/mL) or adding a cold DMSO stock directly to cold media causes rapid

crystallization[3].

Solution: Ensure the final DMSO concentration in your assay does not exceed 0.1% - 0.2%

(v/v) to avoid solvent toxicity. Pre-warm the culture media to 37°C. If precipitation still occurs,

brief sonication of the intermediate dilution can aid dissolution[1].

Issue 2: Incomplete inhibition of Caspase-1 (High IL-1β secretion or LDH release).

Causality: The inhibitor has hydrolyzed due to prolonged storage in aqueous media, or the

pre-incubation window was too long, allowing the active warhead to react with serum

proteins (e.g., BSA) before it could penetrate the cell and bind Caspase-1.

Solution: Prepare working solutions freshly and use them on the exact same day[1]. Perform

the assay in serum-free or low-serum media if possible, as serum nucleophiles compete for

the CMK warhead.

Issue 3: High background cytotoxicity in treated cells.

Causality: High concentrations of CMK inhibitors (>100 μM) can alkylate off-target cellular

thiols, leading to non-specific toxicity, or the DMSO vehicle concentration is too high.

Solution: Always run a vehicle-only control (e.g., 0.1% DMSO). Perform a dose-response

titration; typical effective concentrations for Ac-YVAD-CMK range from 10 μM to 50 μM in cell

culture[5].

Validated Experimental Protocols
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Fig 2: Self-validating workflow for Ac-YVAD-CMK preparation, emphasizing moisture control.

Protocol A: Reconstitution of Anhydrous Stock (10 mM)

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b13389410/docs?utm_src=pdf-body-img#ac-yvad-cmk-technical-support-troubleshooting-center
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the lyophilized Ac-YVAD-CMK vial to room temperature in a desiccator before

opening to prevent condensation.

Add 1.848 mL of sterile, anhydrous DMSO to 10 mg of Ac-YVAD-CMK to create a 10 mM

stock[1].

Vortex gently. If necessary, use brief sonication to ensure complete dissolution[1].

Immediately partition into single-use aliquots (e.g., 20 μL) and store at -80°C. Do not exceed

6 months of storage at -80°C[1].

Protocol B: Preparation of in vitro Working Solution &
Assay Execution
Every robust protocol must include internal controls to validate the integrity of the reagents.

Thaw a single aliquot of the 10 mM stock on ice immediately before use.

Dilute the stock 1:200 directly into pre-warmed (37°C) cell culture media to achieve a 50 μM

working solution (final DMSO = 0.5%). Note: Prepare this strictly on-demand[1].

Apply the working solution to your cell culture (e.g., LPS-primed macrophages) and pre-

incubate for 15-30 minutes[4].

Add the inflammasome activator (e.g., 5 mM ATP for 45 minutes).

Self-Validation Checkpoint: Harvest the supernatant. Run an LDH release assay or a

Western Blot for Caspase-1 (p20) and mature IL-1β (p17).

Validation: The positive control (LPS + ATP without inhibitor) must show high LDH/IL-1β.

The Ac-YVAD-CMK treated wells must show baseline levels. If the treated wells show high

LDH, the inhibitor's CMK warhead has hydrolyzed, and the primary stock must be

discarded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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